1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one
Overview
Description
1-(2,2-Dimethylpropyl)sulfanyl)ethan-1-one, also known as 1-methyl-2-propylsulfanyl-ethan-1-one, is an organosulfur compound that is widely used in a variety of applications. It is a colorless liquid with a boiling point of 199 °C and a melting point of -42.9 °C. It is soluble in water, ethanol, and other organic solvents. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers. It has also been used in the synthesis of various other compounds, such as pharmaceuticals, fragrances, and other organic compounds.
Scientific Research Applications
1-(2,2-Dimethylpropyl)sulfanyl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers. It has also been used in the synthesis of various other compounds, such as pharmaceuticals, fragrances, and other organic compounds. Additionally, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropyl)sulfanyl)ethan-1-one is not completely understood. However, it is believed to act as a catalyst in the formation of certain organic compounds. It is also believed to act as a solvent in the production of pharmaceuticals, and as a reagent in organic synthesis. Additionally, it has been suggested that it may act as a proton donor, which could facilitate the formation of certain organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,2-dimethylpropyl)sulfanyl)ethan-1-one are not completely understood. However, it is believed to have an effect on the metabolism of certain compounds, as well as on the regulation of various biochemical pathways. Additionally, it has been suggested that it may have an effect on the absorption of certain drugs, as well as on the bioavailability of certain compounds.
Advantages and Limitations for Lab Experiments
1-(2,2-Dimethylpropyl)sulfanyl)ethan-1-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is a relatively stable compound, which makes it suitable for use in a wide variety of experiments. However, it is also a highly reactive compound, which can make it difficult to work with in certain experiments. Additionally, it can be toxic if not handled properly.
Future Directions
The potential applications of 1-(2,2-dimethylpropyl)sulfanyl)ethan-1-one are numerous, and there are a variety of future directions for research. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research into its mechanism of action, biochemical and physiological effects, and potential applications could provide new insights into its use in various scientific and industrial applications. Additionally, further research into the potential toxicity of this compound could provide valuable information for its safe handling and use.
properties
IUPAC Name |
S-(2,2-dimethylpropyl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKOMIUCBSMOMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243520 | |
Record name | Ethanethioic acid, S-(2,2-dimethylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803600-23-8 | |
Record name | Ethanethioic acid, S-(2,2-dimethylpropyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethioic acid, S-(2,2-dimethylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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